Reboxetine

Description

Properties

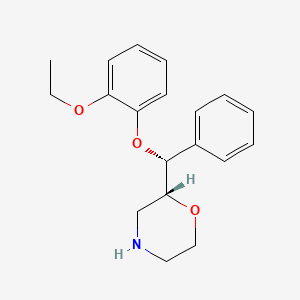

IUPAC Name |

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQGYUDMJHNJBX-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048257, DTXSID401315414 | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility: greater than 5 mg/mL in water /Mesylate/ | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71620-89-8, 105017-38-7, 98769-81-4 | |

| Record name | Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reboxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-171 °C (Mesylate salt), 170-171 °C | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Reboxetine mechanism of action in neuronal circuits

An In-Depth Technical Guide to the Neuronal Circuit-Level Mechanisms of Reboxetine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action of this compound, a selective norepinephrine reuptake inhibitor (NRI), with a specific focus on its influence within neuronal circuits. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound's neurobiological effects beyond its primary molecular target.

Introduction: Beyond Simple Reuptake Inhibition

This compound's primary and most well-documented mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This action leads to an increase in the synaptic concentration of norepinephrine (NE), thereby enhancing noradrenergic neurotransmission. However, a thorough understanding of this compound's therapeutic and side-effect profile requires a deeper dive into the downstream consequences of this enhanced noradrenergic signaling across various, interconnected neuronal circuits. This guide will elucidate these complex interactions, bridging the gap between molecular pharmacology and systems-level neuroscience.

Part 1: Core Molecular and Synaptic Actions of this compound

High-Affinity and Selective Blockade of the Norepinephrine Transporter (NET)

This compound exhibits a high affinity for the human norepinephrine transporter, with Ki values typically reported in the low nanomolar range. Its selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) is a defining characteristic. This selectivity profile is crucial as it minimizes the direct serotonergic and dopaminergic effects often seen with other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

| Transporter | This compound Ki (nM) |

| Norepinephrine (NET) | 1.1 - 18 |

| Serotonin (SERT) | >1,000 |

| Dopamine (DAT) | >10,000 |

| Table 1: Comparative binding affinities of this compound for monoamine transporters. Data compiled from multiple sources. |

Impact on Synaptic Norepinephrine Dynamics

The inhibition of NET by this compound leads to a significant increase in the concentration and residence time of norepinephrine in the synaptic cleft. This amplification of the noradrenergic signal enhances the activation of both pre- and post-synaptic adrenergic receptors.

Caption: Synaptic action of this compound.

Part 2: Circuit-Level Effects of Enhanced Noradrenergic Signaling

The therapeutic effects of this compound are believed to stem from the modulation of neuronal activity in specific brain circuits. The primary source of norepinephrine in the brain is the locus coeruleus (LC), which sends widespread projections throughout the central nervous system.

The Locus Coeruleus-Prefrontal Cortex (LC-PFC) Pathway: Implications for Cognition and Executive Function

The prefrontal cortex (PFC) is densely innervated by noradrenergic neurons originating in the locus coeruleus. This pathway is critically involved in regulating higher-order cognitive functions, including working memory, attention, and executive function. By increasing norepinephrine levels in the PFC, this compound is thought to enhance cognitive performance, particularly in tasks requiring sustained attention and focus.

Modulation of the Amygdala and Fear Circuitry

The amygdala, a key brain region in processing fear and anxiety, receives significant noradrenergic input from the locus coeruleus. The effect of norepinephrine in the amygdala is complex, with evidence suggesting that it can both enhance and suppress fear responses depending on the specific adrenergic receptor subtypes involved and the context of the stimulus. This compound's modulation of this circuit may contribute to its anxiolytic or anxiogenic effects, which can vary between individuals.

Interaction with the Serotonergic System

While this compound has low affinity for the serotonin transporter, it can indirectly influence the serotonergic system. Noradrenergic neurons from the locus coeruleus innervate the dorsal raphe nucleus, the primary source of serotonin in the brain. Increased norepinephrine can modulate the firing rate of serotonergic neurons, leading to downstream changes in serotonin release in various brain regions. This interaction is a critical aspect of the overall antidepressant effect and highlights the interconnectedness of monoaminergic systems.

Caption: this compound's influence on major neuronal circuits.

Part 3: Experimental Methodologies for Studying this compound's Effects

A multi-faceted approach is necessary to fully characterize the mechanism of action of this compound at the circuit level.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol:

-

Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, amygdala).

-

Allow the animal to recover from surgery.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals before and after systemic administration of this compound.

-

Analyze the samples for norepinephrine and other monoamines using high-performance liquid chromatography (HPLC) with electrochemical detection.

Causality: This method provides direct evidence for this compound's ability to increase synaptic norepinephrine concentrations in a region-specific manner.

In Vivo Electrophysiology

This technique involves recording the electrical activity of individual neurons or populations of neurons in response to drug administration.

Protocol:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Lower a recording electrode into the target brain region (e.g., locus coeruleus, prefrontal cortex).

-

Record baseline neuronal firing rates.

-

Administer this compound systemically or locally via iontophoresis.

-

Record changes in neuronal firing patterns.

Causality: This approach reveals how the this compound-induced increase in norepinephrine alters the firing properties of neurons within specific circuits.

Behavioral Assays

A battery of behavioral tests can be used to assess the functional consequences of this compound's actions on neuronal circuits.

| Behavioral Domain | Assay | Rationale |

| Depressive-like behavior | Forced Swim Test, Tail Suspension Test | Measures behavioral despair, which can be reversed by antidepressants. |

| Anxiety-like behavior | Elevated Plus Maze, Open Field Test | Assesses exploration and avoidance of anxiogenic environments. |

| Cognitive function | Novel Object Recognition, Morris Water Maze | Evaluates memory and learning. |

| Table 2: Common behavioral assays for assessing the effects of this compound. |

Conclusion: A Circuit-Based Perspective on a Selective NRI

This compound's mechanism of action, while initiated by the simple act of blocking the norepinephrine transporter, unfolds into a complex cascade of events at the level of neuronal circuits. Its therapeutic efficacy and side-effect profile are ultimately determined by the downstream consequences of enhanced noradrenergic signaling in brain regions such as the prefrontal cortex, amygdala, and the interconnected monoaminergic systems. A thorough understanding of these circuit-level effects is paramount for the rational development of novel therapeutics and for optimizing the clinical use of existing medications like this compound.

References

-

Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & Hyslop, D. K. (2000). This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]

-

Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications. Cambridge university press. [Link]

-

Moret, C., & Briley, M. (2000). The importance of norepinephrine in depression. Neuropsychiatric disease and treatment, 4(Suppl 3), S21. [Link]

Technical Guide: Enantioselective Pharmacology of (S,S)-Reboxetine vs. (R,R)-Reboxetine

[1]

Executive Summary

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), is clinically marketed as a racemic mixture (Edronax®).[1] However, the therapeutic efficacy is driven almost exclusively by the (S,S)-enantiomer (esthis compound), which exhibits approximately 130-fold higher affinity for the human norepinephrine transporter (hNET) compared to its (R,R)-counterpart. Conversely, the (R,R)-enantiomer, despite its lower potency, accumulates to higher plasma concentrations, presenting a significant "distomer burden." This guide analyzes the stereochemical divergence of this compound, detailing the molecular mechanisms of binding, metabolic differentiation, and protocols for enantioselective isolation and screening.

Molecular Architecture & Stereochemistry

This compound (2-[α-(2-ethoxyphenoxy)benzyl]morpholine) contains two chiral centers, theoretically allowing for four stereoisomers. However, the synthetic route and steric constraints favor the formation of the (S,S) and (R,R) enantiomers.

-

Eutomer: (S,S)-reboxetine (Esthis compound).[1] The bioactive isomer responsible for NRI activity.[2]

-

Distomer: (R,R)-reboxetine.[2][3][4] The less active isomer, often considered an impurity in the context of target engagement, though it possesses distinct pharmacokinetic properties.

Structural Determinants of Binding

The morpholine ring conformation and the spatial orientation of the ethoxy-phenoxy group are critical. In the (S,S)-configuration, the ethoxy-phenoxy moiety aligns optimally with the S1 binding pocket of hNET, facilitating hydrophobic interactions with key residues (Phe72, Tyr152, Phe317). The (R,R)-configuration induces a steric clash, preventing deep pocket penetration and stabilizing the "outward-open" conformation less effectively.

Pharmacodynamic Divergence: The 130-Fold Gap[6]

The distinction between the enantiomers is not merely quantitative but functional. Molecular dynamics and radioligand binding assays confirm that (S,S)-reboxetine is a high-affinity ligand, whereas (R,R)-reboxetine behaves as a low-affinity competitor.

Comparative Binding Profile

The following data summarizes the affinity differentials at the norepinephrine transporter (NET).

| Parameter | (S,S)-Reboxetine | (R,R)-Reboxetine | Racemic this compound |

| hNET Affinity ( | ~ 1.0 - 8.0 nM | > 1000 nM | ~ 10 - 15 nM |

| Selectivity Ratio (NET/SERT) | > 1000-fold | Low Selectivity | High Selectivity |

| Primary Binding Interaction | Strong | Weak/Steric Clash | Mixed |

| Functional Uptake Inhibition ( | Low nanomolar | Micromolar | Low nanomolar |

Technical Insight: The ~130-fold difference in affinity is attributed to 6 key residues in the hNET binding site that thermodynamically favor the (S,S) geometry. The (R,R) enantiomer fails to engage the Asp75 residue effectively, which is critical for anchoring the morpholine nitrogen.

Visualization: Differential Binding Mechanism

The following diagram illustrates the mechanistic divergence at the transporter level.

Figure 1: Mechanistic divergence of this compound enantiomers at the Human Norepinephrine Transporter (hNET).

Pharmacokinetic & Metabolic Distinctness[3][7]

While (S,S)-reboxetine dominates pharmacodynamically, the (R,R)-enantiomer dominates pharmacokinetically. This "Distomer Burden" is a critical consideration for formulation scientists.

Metabolic Pathways

Both enantiomers are metabolized primarily by CYP3A4 via O-dealkylation and hydroxylation. However, the clearance rates differ.

-

(R,R)-Reboxetine: Exhibits a longer half-life and higher plasma concentration (

and AUC) than the (S,S) form. -

(S,S)-Reboxetine: Cleared more rapidly.

-

Implication: In patients administered the racemate, the plasma is enriched with the inactive (R,R) isomer, potentially contributing to off-target side effects without adding therapeutic value.

Experimental Protocols

To verify these activities, precise isolation and testing are required. The following protocols are validated for research applications.

Protocol A: Chiral Separation (HPLC)

Objective: Isolate high-purity (>99% ee) enantiomers from the racemic methanesulfonate salt.

-

Stationary Phase: Chiralcel OD-H or Chiralpak AD (Amylose tris-(3,5-dimethylphenylcarbamate)).

-

Reasoning: Amylose-based columns provide the necessary cavity size to discriminate the ethoxy-benzyl moiety.

-

-

Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA) (90:10:0.1 v/v/v).

-

Note: DEA is essential to suppress the ionization of the morpholine amine, sharpening peak shape.

-

-

Detection: UV at 273 nm.

-

Flow Rate: 1.0 mL/min at 25°C.

-

Validation: Inject racemic standard. (S,S) typically elutes second on Chiralpak AD columns (confirm with optical rotation standards).

Protocol B: Functional Uptake Assay (In Vitro)

Objective: Determine

-

Cell Line: HEK-293 cells stably transfected with hNET (human NET).

-

Tracer:

-Norepinephrine (levo-[7-3H]-norepinephrine). -

Procedure:

-

Seed cells in 24-well plates.

-

Pre-incubate with (S,S) or (R,R) this compound (concentration range:

to -

Add

-NE (final conc. 10 nM) and incubate for 5 mins at 37°C. -

Termination: Rapidly wash with ice-cold buffer to stop uptake.

-

Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Fit curves using non-linear regression (Hill equation). Expect (S,S)

nM and (R,R)

Visualization: The Screening Workflow

This workflow ensures the integrity of the enantiomers before biological testing.

Figure 2: Workflow for isolation and pharmacological validation of this compound enantiomers.

References

-

Wong, E. H., et al. (2000). "this compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[1][5][6][7][8] Biological Psychiatry.

-

He, Y., et al. (2016). "Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and this compound Enantiomers by Molecular Dynamics Study." Scientific Reports.[4]

-

Dostert, P., et al. (1997). "Review of the pharmacokinetics and metabolism of this compound, a selective noradrenaline reuptake inhibitor." European Neuropsychopharmacology.

-

Melloni, P., et al. (1984). "Potential antidepressant agents.[9][5][6][7][8][10] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry.

-

Ding, Y. S., et al. (2005). "Comparative evaluation of positron emission tomography radiotracers for imaging the norepinephrine transporter: (S,S) and (R,R) enantiomers of this compound analogs." Journal of Neurochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

Reboxetine's affinity for norepinephrine transporter (NET) vs SERT/DAT

A Technical Guide to the Transporter Selectivity of Reboxetine

Authored for Drug Development Professionals and Researchers

Executive Summary: The Significance of Selectivity

In the landscape of neuropharmacology, the efficacy and tolerability of a drug are intrinsically linked to its molecular precision. This compound, a morpholine derivative, exemplifies this principle. It was developed as a selective norepinephrine reuptake inhibitor (NRI) for the treatment of major depressive disorder.[1][2] Its therapeutic action and side-effect profile are dictated by its high affinity for the norepinephrine transporter (NET) coupled with markedly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters.[2][3] This guide provides an in-depth analysis of this compound's transporter affinity, the methodologies used to quantify this selectivity, and the resulting clinical implications.

Pharmacological Profile: A Quantitative Analysis of Transporter Affinity

This compound's defining characteristic is its potent and selective inhibition of the norepinephrine transporter.[4] This selectivity is quantified by comparing its inhibition constant (Kᵢ) at NET versus its Kᵢ values at SERT and DAT. The Kᵢ value represents the concentration of a drug required to occupy 50% of the target transporters in vitro; a lower Kᵢ value indicates higher binding affinity.

In vitro studies have consistently demonstrated this compound's high affinity for NET.[2] For instance, research has reported Kᵢ values for this compound at rat NET to be as low as 1.1 nM.[3] In stark contrast, its affinity for SERT is significantly weaker, with a Kᵢ of 129 nM, and its affinity for DAT is negligible, with a Kᵢ value greater than 10,000 nM.[3]

Data Presentation: this compound's Monoamine Transporter Affinity

The following table summarizes the binding affinity and selectivity ratios of this compound, providing a clear quantitative illustration of its pharmacological profile.

| Transporter Target | This compound Kᵢ (nM) | Selectivity Ratio (SERT Kᵢ / NET Kᵢ) | Selectivity Ratio (DAT Kᵢ / NET Kᵢ) |

| NET (Norepinephrine Transporter) | 1.1[3] | - | - |

| SERT (Serotonin Transporter) | 129[3] | ~117-fold | - |

| DAT (Dopamine Transporter) | >10,000[3] | - | >9000-fold |

Causality Insight: This high selectivity ratio is the cornerstone of this compound's mechanism. By preferentially blocking NET, this compound enhances noradrenergic neurotransmission without significantly impacting serotonergic or dopaminergic pathways at therapeutic doses. This targeted action is distinct from that of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) or Tricyclic Antidepressants (TCAs), which exhibit broader activity across multiple transporters.[3] This specificity also means this compound has weak affinity for other receptors like muscarinic, histaminergic H1, and adrenergic alpha1 receptors, contributing to a different side effect profile compared to older antidepressants.[4]

Methodologies for Determining Transporter Affinity

The quantitative data presented above are derived from rigorous in vitro assays. Understanding these methods is crucial for interpreting affinity data and designing novel compounds. Radioligand binding and uptake inhibition assays are the gold-standard techniques in this field.[5][6]

Principle of Radioligand Binding Assays

Radioligand binding assays directly measure the affinity of a drug for a specific transporter or receptor.[7] The core principle involves a competition between a radiolabeled ligand (with known high affinity for the target) and an unlabeled test compound (e.g., this compound). The assay quantifies the concentration of the test compound required to displace 50% of the radioligand from the transporters, a value known as the IC₅₀. This is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vitro Radioligand Displacement Assay

-

Preparation of Biological Material:

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT).

-

Non-Specific Binding (NSB) Wells: Add the same components as Total Binding, plus a high concentration of a known, non-labeled selective inhibitor (e.g., Desipramine for NET) to saturate all specific binding sites. This measures background signal.

-

Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate, typically for 60 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[8]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[8] This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a sigmoidal competition curve.

-

Use non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.

-

Principle of Neurotransmitter Uptake Inhibition Assays

While binding assays measure affinity, uptake assays measure functional inhibition.[6] These assays use either transporter-expressing cell lines or synaptosomes (resealed nerve terminals isolated from brain tissue).[5] They quantify the ability of a test compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) into the cell or vesicle.[9] This provides a functional confirmation of the binding data.

Protocol: [³H]-Norepinephrine Uptake Inhibition Assay

-

Preparation of Biological Material: Use either HEK293 cells expressing hNET or synaptosomes prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Assay Setup:

-

Pre-incubate the cells/synaptosomes with varying concentrations of this compound for 10-20 minutes at 37°C.[10]

-

Initiate the uptake by adding a fixed concentration of [³H]-norepinephrine.

-

-

Incubation: Allow the uptake to proceed for a short, defined period (e.g., 3-10 minutes) under linear uptake conditions.[5]

-

Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification and Analysis: Lyse the cells/synaptosomes trapped on the filter and measure the accumulated radioactivity via scintillation counting.[9] The IC₅₀ (concentration of this compound that inhibits 50% of norepinephrine uptake) is determined by non-linear regression analysis.

Functional & Clinical Implications of NET Selectivity

The highly selective blockade of NET by this compound leads to a specific neurochemical outcome: an increase in the concentration and dwell time of norepinephrine in the synaptic cleft.

Mechanism of Action at the Synapse

Sources

- 1. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Selective Norepinephrine Reuptake Inhibitor Antidepressant this compound: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 7. revvity.com [revvity.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

Reboxetine-Induced Modulation of Locus Coeruleus Neuronal Activity: Acute Suppression and Chronic Adaptation Failure

The following technical guide details the electrophysiological impact of Reboxetine on Locus Coeruleus (LC) neurons. It synthesizes mechanistic pharmacodynamics with rigorous experimental protocols, designed for professionals in neuropsychopharmacology.

Executive Summary

This compound, a selective Norepinephrine Reuptake Inhibitor (NRI), exerts a profound and persistent inhibitory effect on the firing rate of Locus Coeruleus (LC) noradrenergic neurons.[1] Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), which allow neuronal firing rates to recover over chronic treatment via autoreceptor desensitization, this compound induces a sustained suppression of LC firing that persists through long-term administration (up to 21 days). This guide delineates the receptor-level mechanisms driving this suppression, provides comparative dose-response data, and outlines a validated in vivo extracellular recording protocol for quantifying these effects.

Mechanistic Pharmacodynamics

The primary driver of this compound’s effect on LC firing is the elevation of somatodendritic norepinephrine (NE) levels, which activates a negative feedback loop.

The Alpha-2 Autoreceptor Feedback Loop

-

NET Inhibition: this compound blocks the Norepinephrine Transporter (NET) on the plasma membrane of LC neurons.[2]

-

Extracellular NE Accumulation: This blockade prevents reuptake, causing a surge in extracellular NE concentration within the somatodendritic region of the LC.

-

-Adrenoceptor Activation: Excess NE binds to presynaptic somatodendritic

-

Signal Transduction: These G-protein coupled receptors (Gi/o type) inhibit adenylyl cyclase and activate G-protein-gated inwardly rectifying potassium channels (GIRKs).

-

Hyperpolarization: Potassium efflux hyperpolarizes the neuronal membrane, reducing the frequency of action potential generation (firing rate).

Pathway Visualization

The following diagram illustrates the molecular cascade resulting in firing suppression.

Figure 1: Signal transduction pathway of this compound-induced LC inhibition.

Electrophysiological Profile: Acute vs. Chronic

A critical distinction in the pharmacology of antidepressants is the temporal adaptation of neuronal firing. This compound is unique in that the LC does not develop tolerance to the drug's inhibitory effects.

Acute Administration

Intravenous (i.v.) administration of this compound causes a rapid, dose-dependent decrease in the spontaneous firing rate of LC neurons.[1]

-

ED50: Approximately 480 ± 14 µg/kg (i.v.) in anesthetized rats [1].[1]

-

Reversibility: The suppression can be immediately reversed by the administration of yohimbine (an

-antagonist), confirming the receptor mechanism.

Chronic Administration (Neuroadaptation Failure)

Unlike serotonergic neurons which recover firing activity after 14-21 days of SSRI treatment (due to 5-HT1A autoreceptor desensitization), noradrenergic LC neurons remain suppressed during chronic this compound treatment.

-

2-Day Treatment: 52–83% decrease in firing activity (dose-dependent) [1].[1]

-

21-Day Treatment: ~80% decrease in firing activity persists.

-

Receptor Sensitivity: The sensitivity of

-autoreceptors does not downregulate. Agonist challenges (e.g., with clonidine) in chronically treated animals show no blunting of response [1].

Quantitative Summary Table

| Treatment Duration | Dose / Route | Effect on LC Firing Rate | Mechanism of Effect | Recovery Observed? |

| Acute | 0.1–1.25 mg/kg (i.v.)[1] | Dose-dependent decrease (ED50 ≈ 480 µg/kg) | Direct | N/A (Reversible w/ antagonist) |

| Sub-chronic (2 days) | 2.5 mg/kg/day (s.c.) | ~68% Decrease | Sustained NET inhibition | No |

| Chronic (7 days) | 2.5 mg/kg/day (s.c.) | ~66% Decrease | Sustained NET inhibition | No |

| Chronic (21 days) | 2.5 mg/kg/day (s.c.) | ~80% Decrease | No | No (Persistent Suppression) |

Data synthesized from Linnér et al. [1] and Szabadi [2].

Experimental Protocol: In Vivo Extracellular Recording

To replicate these findings or test novel NRIs, the following protocol ensures high scientific integrity and reproducibility.

Subject Preparation & Anesthesia

-

Selection: Male Sprague-Dawley rats (250–300g).

-

Anesthesia: Chloral Hydrate (400 mg/kg i.p.) is the gold standard for monoaminergic recordings.

-

Why: Urethane or Ketamine can artificially alter burst firing or NMDA receptor dynamics in the LC.

-

-

Maintenance: Supplemental doses (100 mg/kg) via i.v. catheter (lateral tail vein) to maintain absence of hind-limb withdrawal reflex.

Stereotaxic Targeting

-

Mount animal in stereotaxic frame (flat skull position).

-

Drill burr hole centered at coordinates: AP -1.0 to -1.2 mm (from Lambda), ML 1.1 to 1.3 mm .

-

Lower electrode (Glass micropipette, 2M NaCl, impedance 4–6 MΩ) slowly.

-

Target Depth: DV 5.5 to 6.5 mm below cortical surface.

Neuron Identification Criteria (Self-Validation)

A neuron must meet all three criteria to be confirmed as noradrenergic LC:

-

Firing Pattern: Regular, tonic discharge (1–5 Hz).

-

Waveform: Long duration action potential (>2 ms), typically with a notch on the rising phase.

-

Nociceptive Response (The "Pinch Test"): A characteristic biphasic response (brief excitation followed by inhibition) to a contralateral hind-paw pinch.

Recording Workflow

The following Graphviz diagram outlines the logic flow for a valid experiment.

Figure 2: Validated workflow for in vivo LC electrophysiology.

Translational Implications

The persistent suppression of LC firing by this compound has significant implications for drug development:

-

Noradrenergic Tone: The therapeutic effect of this compound is likely mediated by the increased concentration of NE at the terminal fields (cortex, hippocampus) despite the reduced firing rate of the soma. The NET blockade at the terminal is sufficient to maintain high synaptic NE levels even with fewer action potentials [3].

-

Side Effect Profile: The lack of tolerance in the LC (persistent suppression) may contribute to specific side effects such as urinary retention or changes in arousal regulation that do not dissipate with time, unlike the nausea associated with SSRIs which often resolves as 5-HT receptors desensitize.

-

Combination Therapy: The distinct electrophysiological profile suggests that combining this compound with an

-antagonist (like Mirtazapine) could theoretically "unlock" the firing rate while maintaining NET inhibition, potentially accelerating the antidepressant response [4].

References

-

Linnér, L., et al. (2001). "Effect of the selective noradrenergic reuptake inhibitor this compound on the firing activity of noradrenaline and serotonin neurons." European Journal of Neuroscience.[4]

-

Szabadi, E., & Bradshaw, C. M. (1996). "Autonomic pharmacology of this compound, a new antidepressant." Human Psychopharmacology: Clinical and Experimental.

-

Millan, M. J., et al. (2000). "The specific noradrenaline reuptake inhibitor, this compound, markedly increases extracellular concentrations of noradrenaline in the prefrontal cortex of the rat." Neuropharmacology.

-

Invernizzi, R. W., & Garattini, S. (2004). "Role of presynaptic alpha2-adrenoceptors in antidepressant action: recent findings from microdialysis studies." Progress in Neuro-Psychopharmacology and Biological Psychiatry.

Sources

- 1. Effect of the selective noradrenergic reuptake inhibitor this compound on the firing activity of noradrenaline and serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

A Technical Guide to Reboxetine's Influence on Dopamine Levels in the Prefrontal Cortex

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pharmacological mechanisms through which reboxetine, a selective norepinephrine reuptake inhibitor (NRI), modulates dopamine (DA) concentrations within the prefrontal cortex (PFC). While this compound's primary therapeutic action is the potent and specific blockade of the norepinephrine transporter (NET), its effects extend to the dopaminergic system, particularly in the PFC.[1] This phenomenon is rooted in the unique neurochemical architecture of the PFC, which is characterized by a low density of dopamine transporters (DATs). Consequently, the NET assumes a principal role in the clearance of synaptic dopamine in this region. By inhibiting the NET, this compound effectively reduces the reuptake of both norepinephrine (NE) and DA, leading to a significant elevation in the extracellular levels of both catecholamines. This guide will dissect this mechanism, present the preclinical evidence, detail the experimental protocols used for its validation, and discuss the broader neurochemical interactions and clinical implications of this dual neurochemical enhancement.

Introduction: this compound and the Prefrontal Cortex Enigma

This compound is a morpholine derivative classified as a selective norepinephrine reuptake inhibitor (NRI).[2][3] It is approved in numerous countries for the treatment of major depressive disorder and has been investigated for off-label use in conditions such as attention deficit hyperactivity disorder (ADHD) and panic disorder.[4][5] Its high selectivity for the NET, with minimal affinity for other neurotransmitter receptors like muscarinic, histaminergic, or adrenergic alpha-1 receptors, distinguishes it from older tricyclic antidepressants.[1][2]

The prefrontal cortex (PFC) is a critical brain region for orchestrating executive functions, including working memory, attention, and decision-making.[6][7] The proper functioning of PFC neuronal circuits is heavily dependent on the modulatory actions of the catecholamines, norepinephrine (NE) and dopamine (DA).[7][8][9] A core question in psychopharmacology has been how a drug that selectively targets the norepinephrine system can produce profound effects on cognitive and mood domains heavily influenced by dopamine. This guide addresses this by focusing on a crucial exception to neurotransmitter reuptake specificity that occurs within the PFC.

The Neurochemical Landscape: A Transporter Anomaly in the PFC

The regulation of neurotransmitter signaling is critically dependent on transporter proteins that clear neurotransmitters from the synaptic cleft, thereby terminating their action. In most brain regions, dopamine is cleared by the dopamine transporter (DAT). However, the PFC exhibits a unique anatomical feature: a sparse expression of DATs.[10][11] In contrast, the PFC is densely innervated by noradrenergic neurons and, consequently, has a high density of norepinephrine transporters (NETs).

This disparity in transporter density leads to a phenomenon often described as "dopamine hitchhiking" or vicarious clearance.[10][11][12] The NET, while having the highest affinity for norepinephrine, can also recognize and transport dopamine. In the relative absence of DATs in the PFC, the NET becomes the primary mechanism for clearing dopamine from the extracellular space.[10][13][14] This makes the PFC's dopaminergic tone uniquely susceptible to modulation by drugs that target the NET.

Core Mechanism: NET Inhibition and the Consequent Rise in PFC Dopamine

This compound's influence on PFC dopamine is a direct, albeit indirect, consequence of its primary mechanism of action.

-

Primary Action - NET Blockade : this compound binds to the norepinephrine transporter, inhibiting the reuptake of NE from the synaptic cleft into presynaptic terminals.[2][15] This leads to a sustained increase in extracellular NE concentrations in the PFC.[16]

-

Secondary Action - Reduced DA Clearance : Because the NET is also responsible for clearing dopamine in the PFC, this compound's blockade of this transporter simultaneously prevents dopamine reuptake.[11][12]

-

Net Effect : The inhibition of its primary clearance pathway results in an accumulation of dopamine in the extracellular fluid of the prefrontal cortex.[10][17][18] Therefore, selective NRIs like this compound function as dual NE and DA enhancers specifically within the PFC.

Sources

- 1. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [drugcentral.org]

- 4. mentalhealth.com [mentalhealth.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Adult attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]

- 7. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychiatrist.com [psychiatrist.com]

- 9. Frontiers | Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? [frontiersin.org]

- 10. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of this compound Mesilate? [synapse.patsnap.com]

- 16. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Hippocampal and prefrontal dopamine D1/5 receptor involvement in the memory-enhancing effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Investigating Reboxetine's Effects on Norepinephrine Dynamics in the Rat Brain via In Vivo Microdialysis

Introduction: Unveiling the Noradrenergic Action of Reboxetine

This compound is a selective norepinephrine reuptake inhibitor (NRI) that has garnered significant interest in neuroscience research for its potential antidepressant effects.[1][2][3][4][5] Its primary mechanism of action involves binding to the norepinephrine transporter (NET) and blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission.[4][6] In vivo microdialysis in rats is a powerful technique that allows for the continuous sampling and monitoring of neurotransmitter levels in specific brain regions of awake, freely moving animals.[7][8][9][10] This application note provides a detailed protocol for utilizing in vivo microdialysis to investigate the pharmacodynamic effects of this compound on norepinephrine levels in the rat brain, with a particular focus on the prefrontal cortex, a region critically involved in mood regulation and cognitive function.

The rationale for employing in vivo microdialysis in this context is its unique ability to provide a real-time window into the neurochemical consequences of drug administration. By directly measuring the extracellular concentrations of norepinephrine, researchers can elucidate the dose-dependent and temporal effects of this compound on its target system. This information is crucial for understanding its therapeutic mechanisms and for the development of novel noradrenergic agents.

Core Principles of this compound's Action and Microdialysis Sampling

This compound's selectivity for the norepinephrine transporter is a key aspect of its pharmacological profile.[1][2][3] By inhibiting the NET, this compound effectively increases the dwell time of norepinephrine in the synapse, leading to enhanced activation of postsynaptic adrenergic receptors. This targeted action on the noradrenergic system is believed to underlie its therapeutic effects.[4][5]

Microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[7] A microdialysis probe, with a membrane at its tip, is stereotaxically implanted into the brain region of interest. The probe is then perfused with a physiological solution (artificial cerebrospinal fluid, aCSF), and small molecules, such as neurotransmitters, diffuse from the extracellular fluid into the perfusate down their concentration gradient.[11] The collected dialysate can then be analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC), to quantify the concentration of norepinephrine.[11][12][13][14][15]

Experimental Design and Key Parameters

A well-designed in vivo microdialysis experiment is critical for obtaining reliable and interpretable data. The following table outlines key experimental parameters and provides evidence-based recommendations for a study investigating the effects of this compound.

| Parameter | Recommended Value/Approach | Rationale and Key Considerations |

| Animal Model | Male Sprague-Dawley or Wistar rats (250-350g) | These strains are commonly used in neuropharmacology studies and exhibit consistent responses. Weight range ensures adult animals with appropriately sized cranial structures. |

| Target Brain Region | Medial Prefrontal Cortex (mPFC) | The mPFC is a key region in the neurocircuitry of depression and is densely innervated by noradrenergic neurons. |

| This compound Dosage | 10-30 mg/kg, intraperitoneal (i.p.) injection | This dose range has been shown to effectively increase extracellular norepinephrine in the rat brain.[16][17][18] A dose-response study is recommended to characterize the full pharmacological effect. |

| Microdialysis Probe | Concentric probe with a 2-4 mm membrane length | The membrane length should be appropriate for the size of the target brain region to ensure adequate sampling. |

| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Mimics the ionic composition of the brain's extracellular fluid, minimizing disruption to the local environment. |

| Flow Rate | 1-2 µL/min | A slower flow rate generally results in higher recovery of the analyte but may have lower temporal resolution. This range provides a good balance. |

| Sample Collection | 20-30 minute intervals | This collection frequency allows for the detection of dynamic changes in norepinephrine levels following drug administration. |

| Analytical Method | HPLC with Electrochemical Detection (HPLC-EC) | Provides the necessary sensitivity and selectivity for quantifying the low nanomolar concentrations of norepinephrine typically found in microdialysate.[12][13][14][15] |

Detailed Experimental Protocol

This protocol is divided into three main stages: surgical implantation of the guide cannula, the microdialysis experiment, and sample analysis.

Part 1: Stereotaxic Surgical Implantation of the Guide Cannula

The accurate implantation of the guide cannula is paramount for a successful microdialysis experiment. This procedure should be performed under aseptic conditions.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Microdialysis guide cannula and dummy probe

-

Dental cement and anchoring screws

-

Surgical drill and burrs

-

Surgical instruments (scalpel, forceps, etc.)

-

Analgesics and antibiotics

Step-by-Step Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame.[9][10] Shave and clean the scalp with an antiseptic solution. Apply eye ointment to prevent corneal drying.[10]

-

Skull Exposure: Make a midline incision on the scalp to expose the skull.[9][10] Clean and dry the skull surface.

-

Coordinate Determination: Identify bregma and lambda, the anatomical landmarks on the skull. Using a rat brain atlas, determine the stereotaxic coordinates for the medial prefrontal cortex.

-

Craniotomy and Screw Placement: Drill small holes for the anchoring screws in the skull.[19] Then, drill a burr hole at the target coordinates for the guide cannula.[19]

-

Dura Mater Incision: Carefully pierce the dura mater with a fine-gauge needle to allow for the insertion of the guide cannula.[19]

-

Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined ventral coordinate.

-

Fixation: Secure the guide cannula to the skull using dental cement, anchoring it to the screws.[19]

-

Post-Operative Care: Insert a dummy probe into the guide cannula to maintain patency.[20] Administer analgesics and antibiotics as per veterinary guidelines and allow the animal to recover for at least one week.[21]

Part 2: In Vivo Microdialysis Experiment

This part of the protocol is performed on the awake and freely moving rat after the recovery period.

Materials:

-

Microdialysis probe

-

Microinfusion pump

-

Fraction collector or autosampler

-

Artificial Cerebrospinal Fluid (aCSF)

-

This compound solution for injection

-

Animal containment system (e.g., swivel system to allow free movement)

Step-by-Step Procedure:

-

Acclimatization: Place the rat in the experimental chamber and allow it to acclimate for at least one hour.

-

Probe Insertion: Gently remove the dummy probe and insert the microdialysis probe into the guide cannula.[20][21]

-

Perfusion and Equilibration: Connect the probe to the microinfusion pump and begin perfusing with aCSF at a constant flow rate (e.g., 1.5 µL/min). Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of norepinephrine levels.

-

Baseline Sample Collection: Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes). This is crucial for establishing a stable pre-drug baseline.

-

This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose.[7][22]

-

Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals for at least 3-4 hours to monitor the changes in extracellular norepinephrine levels.

-

Probe Removal and Euthanasia: At the end of the experiment, gently remove the microdialysis probe. Euthanize the animal according to approved protocols.

-

Histological Verification: Perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe in the target brain region.

Part 3: Neurochemical Analysis of Microdialysate

The collected dialysate samples are analyzed to quantify the concentration of norepinephrine.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (EC)

-

Analytical column suitable for catecholamine separation

-

Mobile phase

-

Norepinephrine standards for calibration

Step-by-Step Procedure:

-

Sample Preparation: If necessary, add a small volume of antioxidant (e.g., acetic acid) to the collection vials to prevent the degradation of norepinephrine.

-

Calibration Curve: Prepare a series of norepinephrine standards of known concentrations to generate a calibration curve.

-

HPLC-EC Analysis: Inject the dialysate samples and standards into the HPLC system. The norepinephrine will be separated on the analytical column and detected by the electrochemical detector.

-

Data Quantification: Quantify the concentration of norepinephrine in each sample by comparing its peak height or area to the calibration curve.

-

Data Expression: Express the results as a percentage of the baseline norepinephrine levels to account for individual variations in basal neurotransmitter concentrations.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying neurochemical mechanism, the following diagrams are provided.

Caption: this compound's mechanism of action at the noradrenergic synapse.

Data Interpretation and Expected Outcomes

Following the administration of this compound, a dose-dependent increase in extracellular norepinephrine levels in the prefrontal cortex is expected. [16][17][22]The onset of this effect should be relatively rapid, with peak concentrations typically observed within 60-120 minutes post-injection. The magnitude of the increase can vary but may range from 150% to over 300% of baseline levels depending on the dose administered. [16][22] It is important to note that while this compound is highly selective for the norepinephrine transporter, at higher doses, it may also have minor effects on other monoamines, such as dopamine. [17][23]Therefore, it is advisable to also measure dopamine and serotonin levels in the dialysate to assess the selectivity of this compound's effects in your specific experimental conditions.

Conclusion and Future Directions

This application note provides a comprehensive and detailed protocol for utilizing in vivo microdialysis to study the effects of this compound on norepinephrine dynamics in the rat brain. By following these guidelines, researchers can obtain valuable insights into the neurochemical mechanisms of this important pharmacological agent. Future studies could employ this protocol to investigate the effects of chronic this compound administration, to explore its interactions with other neurotransmitter systems, or to examine its effects in animal models of depression and other neuropsychiatric disorders. The combination of in vivo microdialysis with behavioral assessments can provide a powerful platform for understanding the complex relationship between neurochemistry and behavior.

References

-

Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & Hyslop, D. K. (2000). This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818-829. [Link]

-

Mucci, M. (2000). This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Request PDF. [Link]

-

Shraim, N., Dagregorio, G., Belpaire, F., Van Eeckhaut, A., Smolders, I., & Massart, D. L. (2012). Determination of this compound in rat brain microdialysates and plasma samples using liquid chromatography coupled to fluorescence. Journal of Chromatography B, 898, 53-61. [Link]

-

Wikipedia. (2024, January 15). This compound. [Link]

-

Invernizzi, R., Garattini, S., & Samanin, R. (1999). Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain. British journal of pharmacology, 128(7), 1595–1601. [Link]

-

Valentino, R. J., & Commons, K. G. (2005). The promises and pitfalls of this compound. The Journal of pharmacology and experimental therapeutics, 313(3), 913–921. [Link]

-

Devoto, P., Flore, G., Pira, L., Longu, G., & Gessa, G. L. (2004). The this compound-induced increase of accumbal dopamine efflux is inhibited by l-propranolol: a microdialysis study with freely moving rats. Synapse (New York, N.Y.), 52(2), 118–123. [Link]

-

Invernizzi, R., Garattini, S., & Samanin, R. (1999). Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain. British journal of pharmacology, 128(7), 1595–1601. [Link]

-

Page, M. E., & Lucki, I. (2002). Effects of acute and chronic this compound treatment on stress-induced monoamine efflux in the rat frontal cortex. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 27(2), 237–247. [Link]

-

Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). Detection and Quantification of Neurotransmitters in Dialysates. Current protocols in neuroscience, Chapter 7, Unit7.2. [Link]

-

Fleishaker, J. C. (2000). This compound: the first selective noradrenaline re-uptake inhibitor. Expert opinion on investigational drugs, 9(1), 185–195. [Link]

-

Watson, C. J., & Justice, J. B., Jr (2001). Microdialysis in Rodents. Current protocols in neuroscience, Chapter 7, Unit7.1. [Link]

-

Thomas, D. N., & Heal, D. J. (2000). This compound modulates norepinephrine efflux in the frontal cortex of the freely moving rat: the involvement of alpha 2 and 5-HT1A receptors. The Journal of pharmacy and pharmacology, 52(7), 817–823. [Link]

-

JoVE. (n.d.). Rodent Stereotaxic Surgery. JoVE. [Link]

-

Antec Scientific. (n.d.). Neurotransmitter analysis and On-line Microdialysis (OMD). Antec Scientific. [Link]

-

Self, D. W. (2008). Survivable Stereotaxic Surgery in Rodents. Journal of visualized experiments : JoVE, (20), 875. [Link]

-

Amuza Inc. (2021, June 24). Microdialysis and Neurotransmitter Analysis. [Link]

-

Perrotta, K. (2020). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. eScholarship, University of California. [Link]

-

Svensson, T. H., Hertel, P., & Mathé, J. M. (2001). This compound modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex. Journal of neural transmission (Vienna, Austria : 1996), 108(4), 381–393. [Link]

-

McGill University. (n.d.). RODENT STEREOTAXIC SURGERY. [Link]

-

News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

-

Amuza Inc. (2020, February 3). Best Microdialysis Probe for Your Study. [Link]

Sources

- 1. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. staff-old.najah.edu [staff-old.najah.edu]

- 8. The this compound-induced increase of accumbal dopamine efflux is inhibited by l-propranolol: a microdialysis study with freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Rodent Stereotaxic Surgery [jove.com]

- 11. antecscientific.com [antecscientific.com]

- 12. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]

- 14. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 15. news-medical.net [news-medical.net]

- 16. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of acute and chronic this compound treatment on stress-induced monoamine efflux in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound modulates norepinephrine efflux in the frontal cortex of the freely moving rat: the involvement of alpha 2 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mcgill.ca [mcgill.ca]

- 20. Best Microdialysis Probe for Your Study | Amuza Inc [amuzainc.com]

- 21. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound modulates the firing pattern of dopamine cells in the ventral tegmental area and selectively increases dopamine availability in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Method Development for Reboxetine Quantification in Plasma

Abstract & Scope

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Reboxetine , a selective norepinephrine reuptake inhibitor (NRI), in human plasma.[1] Given this compound’s low therapeutic plasma concentration (typically 10–500 ng/mL) and basic physicochemical nature (

We present a dual-approach strategy:

-

Standard Protocol: A robust HPLC-UV method suitable for Therapeutic Drug Monitoring (TDM).

-

High-Sensitivity Protocol: A Fluorescence Detection (FLD) variant using pre-column derivatization for pharmacokinetic studies requiring sub-ng/mL detection.

Physicochemical Analysis & Method Strategy

Successful method development begins with understanding the analyte's interaction with the stationary phase.

-

Basicity: With a

of 8.3, this compound is positively charged at physiological and acidic pH. -

Hydrophobicity: LogP

2.8, indicating good retention on C18/C8 phases.

The "Silanol Effect" Challenge

On standard silica-based C18 columns, basic drugs like this compound interact with residual silanols (

Method Development Logic

The following decision tree illustrates the logic applied to select the column and mobile phase conditions.

Figure 1: Strategic decision pathway for optimizing this compound chromatography.

Sample Preparation Protocols

Plasma is a complex matrix. Direct injection is not feasible due to protein fouling. We recommend Solid Phase Extraction (SPE) for superior cleanliness and recovery (>90%), though Liquid-Liquid Extraction (LLE) is a viable cost-effective alternative.

Protocol A: Solid Phase Extraction (Recommended)

Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB, 1cc/30mg).

-

Pre-treatment: Mix 500

L Plasma + 50 -

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Load the pre-treated plasma sample (gravity flow or low vacuum).

-

Washing:

-

Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).

-

Wash 2: 1 mL Acetonitrile (optional, only if retention is very strong, otherwise skip to prevent loss). Correction: Use 40% Methanol for Wash 2 to remove lipids without eluting this compound.

-

-

Elution: 1 mL Methanol containing 2% Formic Acid.

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 200

Protocol B: Liquid-Liquid Extraction (LLE)

Cost-effective alternative.

-

Aliquot 500

L Plasma + IS. -

Add 100

L 1M NaOH (to basify, pH > 10, rendering this compound neutral). -

Add 3 mL extraction solvent: n-Hexane:Isoamyl Alcohol (98:2) or Diethyl Ether .

-

Vortex (2 min) and Centrifuge (3000 rpm, 10 min).

-

Transfer organic layer to a clean tube.

-

Evaporate and reconstitute as above.

Figure 2: Solid Phase Extraction (SPE) workflow for plasma cleanup.

Chromatographic Conditions (HPLC-UV)

This method is optimized for stability and reproducibility in clinical settings.

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 | High surface area for retention; end-capping minimizes tailing. |

| Mobile Phase | Phosphate Buffer (0.05M, pH 3.5) : Acetonitrile (60:40 v/v) | pH 3.5 ensures this compound is protonated; ACN provides elution strength. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Temperature | 30°C | Improves mass transfer and peak sharpness. |

| Detection | UV @ 226 nm | |

| Injection Vol | 20 - 50 | Larger volume compensates for low UV absorbance. |

| Run Time | ~10 - 12 minutes | This compound typically elutes at 6-8 min. |

Internal Standard (IS): Citalopram or Paroxetine . These compounds share structural similarities and

High-Sensitivity Variant: Fluorescence Detection

Use this module if LLOQ < 10 ng/mL is required.

This compound lacks strong native fluorescence. Derivatization with FMOC-Cl (9-fluorenylmethyl chloroformate) or NBD-F is required.

-

Derivatization Step: React reconstituted sample with FMOC-Cl in borate buffer (pH 8.0) for 10 min at ambient temperature.

-

Detector Settings: Excitation: 265 nm | Emission: 315 nm.

-

Result: Increases sensitivity by 10-50 fold compared to UV.

Method Validation Parameters (FDA M10 Guidelines)

The method must be validated according to ICH/FDA M10 Bioanalytical Method Validation guidelines.

Linearity & Range

-

Target Range: 10 – 500 ng/mL (UV) or 1 – 200 ng/mL (FLD).

-

Criteria:

. Weighting factor (

Accuracy & Precision[2][4][5]

-

Intra-day: 5 replicates at LLOQ, Low, Medium, and High QC. (CV < 15%, LLOQ < 20%).[2]

-

Inter-day: 3 separate days.

-

Recovery: Compare peak area of extracted samples vs. neat standards. Target > 85%.

Stability

-

Bench-top: 4 hours at room temperature.

-

Freeze-Thaw: 3 cycles (-80°C to RT).

-

Autosampler: 24 hours at 10°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction | Ensure Mobile Phase pH is < 4.[4]0. Add 0.1% Triethylamine (TEA) if using older column generations. |

| Low Recovery | Incomplete extraction | If using LLE, increase mixing time. If SPE, ensure the "Wash" step contains no more than 40% organic. |

| Baseline Drift | Temperature fluctuation | Use a column oven (30°C). Ensure UV lamp is stable. |

| Interference | Plasma proteins | Check protein precipitation/SPE wash efficiency. Verify blank plasma is clean at retention time. |

References

-

Furlanut, M., et al. (2002). Determination of this compound in human plasma by HPLC with UV detection.[1][5] Journal of Chromatography B.

-

Önal, A., et al. (2008). Spectrofluorimetric determination of this compound in human plasma. Journal of Food and Drug Analysis.

-

FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6]

-

Turnpenny, P., & Fraier, D. (2009).[7] Sensitive quantitation of this compound enantiomers in rat plasma.[2][7] Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Determination of this compound, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. staff-old.najah.edu [staff-old.najah.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 7. ovid.com [ovid.com]

Application Note: Using Reboxetine in Animal Models of Depression and Cognition

[1]

Introduction & Mechanism of Action

Reboxetine is a highly selective norepinephrine reuptake inhibitor (NRI) that serves as a critical pharmacological tool for dissecting the role of the noradrenergic system in affective disorders and cognitive function. Unlike tricyclic antidepressants (TCAs) or non-selective SNRIs, this compound exhibits negligible affinity for serotonergic (5-HT), dopaminergic (DA), muscarinic, and histaminergic receptors. This selectivity makes it the "gold standard" control compound for isolating noradrenergic mechanisms in vivo.

Mechanistic Pathway

This compound functions by binding to the Norepinephrine Transporter (NET) on presynaptic terminals, preventing the reuptake of norepinephrine (NE) from the synaptic cleft.[1] This results in increased extracellular NE concentrations in key brain regions such as the prefrontal cortex (PFC) and hippocampus, which underpins its antidepressant and pro-cognitive effects.

Figure 1: Mechanism of Action.[2][3][4] this compound selectively blocks NET, preventing NE reuptake and enhancing adrenergic signaling in the synaptic cleft.

Pharmacokinetics & Dosing Guidelines

A critical failure point in preclinical studies is the assumption that rodent pharmacokinetics (PK) mirror human PK. They do not. this compound has a significantly shorter half-life in rodents compared to humans.

Species-Specific Pharmacokinetics

| Parameter | Human | Rat | Mouse | Implication for Protocol |

| Half-life ( | ~13 hours | ~1–2 hours | ~1–1.5 hours | Daily dosing in rodents leads to "sawtooth" plasma levels; steady state is rarely achieved without minipumps. |

| Clearance | Renal/Hepatic | Rapid Hepatic | Rapid Hepatic | Higher mg/kg doses are required in rodents to achieve therapeutic plasma levels. |

| Bioavailability | High (>90%) | Low (~5-10%) | Moderate | i.p. administration is preferred over oral gavage for consistent behavioral effects. |

Vehicle Preparation

This compound is typically supplied as This compound Mesylate .

-

Solubility: Soluble in water or saline up to ~20 mg/mL.

-

Standard Vehicle: 0.9% Physiological Saline.

-

Troubleshooting: If the solution is cloudy at high concentrations (>10 mg/mL), mild sonication or warming (to 37°C) is effective. Avoid DMSO for i.p. injections if possible to prevent vehicle-induced behavioral artifacts, though it is compatible (up to 5-10% DMSO) if necessary.

Application 1: Models of Depression

This compound is used to validate predictive validity in screening assays and construct validity in chronic stress models.

Acute Screening: Forced Swim Test (FST)

The FST measures "behavioral despair." this compound specifically reduces immobility and increases climbing behavior , a hallmark of noradrenergic activity (as opposed to SSRIs, which increase swimming).

Protocol (Rat):

-

Acclimatization: Handle rats for 3 days prior to testing.

-

Pre-Test (Day 1): Place rat in a water cylinder (25°C) for 15 minutes. Dry and return to cage.

-

Dosing: Administer this compound (10–30 mg/kg, i.p.) using a "sub-acute" regimen: 24h, 5h, and 1h before the test.

-

Note: A single acute dose 1h prior is often sufficient, but the 3-dose regimen yields more robust results.

-

-